molecular formula C20H20N4O2S B4952126 N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B4952126
M. Wt: 380.5 g/mol
InChI Key: CVDFLXBYBHSDFV-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a 1,2,4-triazole derivative characterized by:

  • A triazole core substituted with a phenyl group at position 4 and a 4-methoxyphenyl group at position 4.
  • A sulfanylacetamide side chain at position 3, with an N-cyclopropyl group on the acetamide moiety.

Properties

IUPAC Name

N-cyclopropyl-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-26-17-11-7-14(8-12-17)19-22-23-20(24(19)16-5-3-2-4-6-16)27-13-18(25)21-15-9-10-15/h2-8,11-12,15H,9-10,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVDFLXBYBHSDFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes selective oxidation, while the triazole ring remains stable under mild conditions.

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Sulfoxide formationH<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrsN-Cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfinyl}acetamide78%
Sulfone formationm-CPBA (2 eq), DCM, 0°C → RT, 12 hrsN-Cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfonyl}acetamide85%

Key Findings :

  • Oxidation kinetics depend on steric hindrance from the cyclopropyl and phenyl groups.

  • Sulfone derivatives show enhanced stability compared to sulfoxides .

Nucleophilic Substitution

The acetamide’s carbonyl and triazole’s N-atoms serve as electrophilic sites.

Target SiteReagents/ConditionsMajor Product(s)YieldSource
Acetamide hydrolysisNaOH (6M), reflux, 8 hrs2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid92%
Triazole alkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C, 24 hrs3-Methyl-5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole sulfide derivative65%

Key Findings :

  • Hydrolysis retains the triazole and sulfanyl moieties, enabling carboxylate functionalization.

  • Alkylation at N1 of the triazole requires anhydrous conditions to avoid ring decomposition .

Reduction Reactions

Controlled reduction targets the triazole ring or acetamide group.

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Triazole ring openingLiAlH<sub>4</sub>, THF, 0°C → RT, 4 hrsOpen-chain thiol intermediate (unstable; characterized via NMR)41%
Acetamide reductionBH<sub>3</sub>·THF, 70°C, 12 hrsN-Cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethylamine58%

Key Findings :

  • Triazole reduction is thermodynamically disfavored due to aromatic stabilization .

  • BH<sub>3</sub> selectively reduces the acetamide carbonyl without affecting other functionalities .

Cross-Coupling Reactions

The 4-methoxyphenyl group participates in Pd-mediated couplings.

Reaction TypeReagents/ConditionsMajor Product(s)YieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, Ar-B(OH)<sub>2</sub>, DME/H<sub>2</sub>O, 80°CArylated triazole derivatives (e.g., 4-biphenylmethoxy analogs)73%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, aryl bromide, t-BuONaN-Aryl acetamide variants68%

Key Findings :

  • Methoxy groups direct cross-coupling to the para position .

  • Catalyst choice critically affects yields in heterocyclic systems .

Acid/Base Stability

The compound demonstrates variable stability:

ConditionObservationSource
pH < 2 (HCl, 24 hrs)Triazole ring protonation; reversible degradation
pH > 12 (NaOH, 24 hrs)Irreversible cleavage of sulfanyl linkage

Key Findings :

  • Stability in physiological pH (6–8) makes it suitable for drug-delivery studies.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • S–C bond homolysis : Forms thiyl radicals detectable via EPR .

  • Demethylation : Converts 4-methoxyphenyl to 4-hydroxyphenyl (confirmed by LC-MS) .

Scientific Research Applications

Chemical Characteristics

The compound features a cyclopropyl group and a triazole ring, which contribute to its biological activity. The presence of the methoxy and phenyl groups enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with triazole moieties exhibit significant antimicrobial properties. N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.

Anticancer Potential

Studies have demonstrated that triazole derivatives can influence cancer cell proliferation. The specific compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes involved in disease pathways. For instance, it may inhibit certain kinases or proteases that are overactive in cancer or inflammatory diseases, providing a basis for further development as a therapeutic agent.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its efficacy and safety. Studies have assessed absorption rates, distribution in tissues, metabolism, and excretion pathways.

Toxicity Studies

Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, detailed toxicological studies are necessary to establish safe dosage ranges and identify any potential side effects.

Fungicidal Properties

The triazole structure is known for its fungicidal activity. Research has explored the use of this compound in agricultural settings as a potential fungicide to protect crops from fungal pathogens.

Plant Growth Regulation

Emerging studies suggest that this compound may also function as a plant growth regulator. Its application could enhance crop yield and resilience against environmental stressors.

Case Study 1: Antimicrobial Efficacy

A study published in Drug Target Insights evaluated the antimicrobial efficacy of various triazole derivatives, including this compound against clinical isolates of bacteria and fungi. The compound demonstrated significant inhibitory activity against resistant strains .

Case Study 2: Cancer Cell Lines

In vitro studies conducted on breast cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and induced apoptosis. Mechanistic studies suggested involvement of the mitochondrial pathway .

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to bind to various enzymes and receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it can inhibit the activity of certain kinases and proteases, which are involved in the progression of cancer and infectious diseases .

Comparison with Similar Compounds

Key Observations :

  • Synthesis: Most analogs are synthesized via S-alkylation of triazole thiols with halogenated acetamides under basic conditions (e.g., K₂CO₃ in ethanol) . Microwave-assisted methods (e.g., 7h) improve yield and reduce reaction time .
Table 2: Reported Bioactivities of Structural Analogs
Compound Name (Reference) Bioactivity (IC₅₀ or Efficacy) Mechanism/Application
7g () Antimicrobial (Yield: 62.8%) Broad-spectrum activity
7h and 7i () Antioxidant (IC₅₀: 12–18 µM) DPPH radical scavenging
VUAA-1 () Orco agonist (EC₅₀: ~3 µM) Insect olfaction modulation
Anti-exudative derivatives () 60–70% inhibition (vs. diclofenac) Anti-inflammatory activity

Hypotheses for Target Compound :

  • The 4-methoxyphenyl group may enhance antimicrobial or anti-inflammatory activity, as seen in 7g and anti-exudative derivatives .
  • The cyclopropyl group could modulate lipophilicity (clogP ~3.5), improving blood-brain barrier penetration compared to bulkier substituents (e.g., tert-butyl in ).

Physicochemical and Crystallographic Properties

  • Crystallography: Analogs like N-(2-chlorophenyl)-2-{[5-(methylsulfanyl)benzyl]-4-phenyl-triazolyl}sulfanylacetamide crystallize in monoclinic systems (P21/c) with Z = 4, suggesting stable packing patterns for triazole derivatives .
  • Solubility : Methoxy and cyclopropyl groups may increase aqueous solubility compared to bromo- or tert-butyl-substituted analogs (e.g., 445249-67-2 vs. ).

Biological Activity

N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopropyl acetamide derivatives with triazole-containing compounds. The general synthetic pathway includes:

  • Formation of Triazole Ring : The initial step often involves the condensation of 4-methoxyphenyl and phenyl derivatives with isothiocyanates to form a triazole ring.
  • Cyclopropanation : Subsequently, cyclopropyl groups are introduced to the acetamide backbone through cyclopropanation reactions using suitable reagents.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer activity. For instance, a study demonstrated that derivatives with a similar structure showed promising results against various cancer cell lines, including HeLa (cervical cancer) and L1210 (murine leukemia) cells. The IC50 values for these compounds ranged from 9.6 μM to 41 μM depending on structural modifications .

The specific activity of this compound has not been explicitly detailed in available literature; however, it is reasonable to extrapolate potential efficacy based on related compounds.

Antimicrobial Activity

Compounds with triazole rings have also been evaluated for their antimicrobial properties. Studies have shown that triazole derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Triazole compounds often act as enzyme inhibitors, particularly targeting enzymes involved in DNA replication and repair.
  • Disruption of Cellular Processes : By interfering with cellular signaling pathways, these compounds can induce apoptosis in cancer cells.
  • Antimicrobial Mechanisms : Similar to antifungal agents, triazoles can inhibit ergosterol synthesis in fungi or disrupt bacterial cell wall synthesis .

Summary of Research Findings

Biological ActivityCell Line/OrganismIC50 (μM)Reference
AnticancerHeLa9.6
AnticancerL121041
AntimicrobialE. coliModerate
AntimicrobialS. aureusStrong

Case Studies

In a notable case study involving similar triazole derivatives, researchers found that structural modifications significantly impacted the biological activity against cancer cells and bacteria. This emphasizes the importance of chemical structure in determining pharmacological effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves a multi-step approach:

Triazole Core Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions (e.g., acetic acid or ethanol) to form the 1,2,4-triazole ring .

Sulfanyl Acetamide Linkage : Reaction of the triazole intermediate with bromoacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanylacetamide group .

Cyclopropane Substitution : Coupling the cyclopropylamine moiety via amide bond formation using coupling agents like EDCI/HOBt .
Characterization : Confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and single-crystal X-ray diffraction (SC-XRD) to validate regiochemistry and stereochemistry .

Advanced: How can researchers optimize the reaction conditions for improving the yield of the triazole intermediate?

Answer:
Key variables to optimize include:

  • Temperature and Solvent : Elevated temperatures (80–100°C) in polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to accelerate ring closure .
  • Purification : Recrystallization from ethanol/water mixtures improves purity, as impurities from side reactions (e.g., disulfide formation) can reduce yield .
    Validation : Monitor reaction progress via TLC and HPLC-MS. SC-XRD can confirm structural integrity post-synthesis .

Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation?

Answer:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.0–1.5 ppm; triazole CH at δ 8.2–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak at m/z 463.12) .
  • SC-XRD : Resolves bond lengths (e.g., C–S bond ≈ 1.75 Å) and dihedral angles, critical for confirming regiochemistry .

Advanced: How does the 4-methoxyphenyl substituent influence the compound’s electronic properties and reactivity?

Answer:

  • Electron-Donating Effect : The methoxy group increases electron density on the triazole ring, enhancing nucleophilic reactivity at the sulfur atom .
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal reduced LUMO energy (-1.8 eV), suggesting improved electrophilic substitution potential .
  • Comparative Studies : Analogues lacking the methoxy group (e.g., 4-chlorophenyl derivatives) show reduced stability in oxidative environments .

Advanced: How can discrepancies in reported biological activity data for similar triazole derivatives be resolved?

Answer:

  • Assay Standardization : Control for variables like solvent (DMSO concentration ≤0.1%) and cell line viability protocols .
  • Purity Assessment : Use HPLC (>95% purity) to exclude confounding effects from synthetic byproducts .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anti-inflammatory assays) to identify structure-activity trends .

Basic: Which structural features of this compound are pharmacologically significant?

Answer:

  • Triazole Ring : Imparts metabolic stability and hydrogen-bonding capacity with target proteins .
  • Sulfanyl Group : Enhances solubility and facilitates covalent interactions with cysteine residues in enzymes .
  • Cyclopropyl Moiety : Reduces conformational flexibility, improving target selectivity .

Advanced: What computational strategies predict the compound’s binding affinity with cyclooxygenase-2 (COX-2)?

Answer:

  • Molecular Docking : Use AutoDock Vina to simulate interactions with COX-2’s hydrophobic pocket (PDB ID: 5KIR). Key residues: Tyr385 and Ser530 .
  • MD Simulations : 100-ns trajectories assess binding stability; RMSD <2.0 Å indicates robust interaction .
  • Validation : Compare with SC-XRD data of co-crystallized analogues to refine docking parameters .

Advanced: What analytical challenges arise in detecting this compound in biological matrices, and how are they addressed?

Answer:

  • Low Concentration : Use LC-MS/MS with a C18 column and MRM mode (transition m/z 463→345) for sensitivity .
  • Matrix Effects : Solid-phase extraction (SPE) with Oasis HLB cartridges reduces interference from plasma proteins .
  • Quantification : Internal standards (e.g., deuterated analogues) correct for ion suppression .

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